molecular formula C29H62O4Si2 B13957636 Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 55517-93-6

Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester

Cat. No.: B13957636
CAS No.: 55517-93-6
M. Wt: 531.0 g/mol
InChI Key: KCRAQFLKPNSNSO-UHFFFAOYSA-N
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Description

Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester, also known as eicosanoic acid, 1,3-bis-(OTMS) propyl ester (β-glyceryl arachidate), is a derivative of eicosanoic acid. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The molecular formula of this compound is C29H62O4Si2, and it has a molecular weight of 530.9712 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of eicosanoic acid with a glycerol derivative that has been protected with trimethylsilyl groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is not well-documented. its biological activities are likely related to its ability to interact with cellular membranes and proteins, modulating various biochemical pathways. The trimethylsilyl groups may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which includes two trimethylsilyl groups. This structure provides enhanced stability and protection for hydroxyl groups, making it a valuable reagent in organic synthesis .

Properties

CAS No.

55517-93-6

Molecular Formula

C29H62O4Si2

Molecular Weight

531.0 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yl icosanoate

InChI

InChI=1S/C29H62O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(30)33-28(26-31-34(2,3)4)27-32-35(5,6)7/h28H,8-27H2,1-7H3

InChI Key

KCRAQFLKPNSNSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

Origin of Product

United States

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